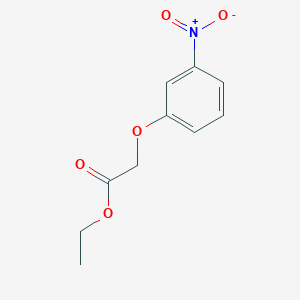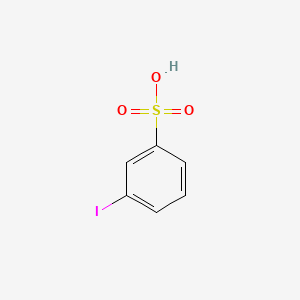
Ethyl 2-(3-nitrophenoxy)acetate
Vue d'ensemble
Description
Ethyl 2-(3-nitrophenoxy)acetate is a chemical compound with the molecular formula C10H11NO5 . It has a molecular weight of 225.2 g/mol . The compound is in solid form .
Molecular Structure Analysis
The linear formula of Ethyl 2-(3-nitrophenoxy)acetate is C10H11NO5 . The SMILES string representation is O=N+c1cc(ccc1)OCC(=O)OCC .Physical And Chemical Properties Analysis
Ethyl 2-(3-nitrophenoxy)acetate is a solid compound .Applications De Recherche Scientifique
Herbicide Production
Ethyl 2-(3-nitrophenoxy)acetate is used as a precursor in the production of the herbicide D-DIBOA . A genetically engineered Escherichia coli strain overexpressing the nitroreductase NfsB is capable of producing the herbicide D-DIBOA with 100% molar yield . This approach provides an alternative to chemical synthesis, which can be environmentally damaging .
Green Chemistry
The use of E. coli strains overexpressing the nitroreductase NfsB as a whole-cell-biocatalyst to replace the second step in the synthesis of the allelochemical DIBOA represents an application of green chemistry . This method is more environmentally friendly and potentially more cost-effective than traditional chemical synthesis .
Biotransformation
The compound can be used in biotransformation processes. For example, Escherichia coli can convert ethyl 2-(2′-nitrophenoxy)acetate to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties .
Study of Nitroreductase Enzymes
Ethyl 2-(3-nitrophenoxy)acetate is used in the study of nitroreductase enzymes. The NfsA and NfsB nitroreductases and the NemA xenobiotic reductase of E. coli have the capacity to reduce one or two nitro groups from a wide variety of nitroaromatic compounds, which are similar to the precursor .
Synthesis of Benzohydroxamic Acids
Benzohydroxamic acids, such as D-DIBOA, exhibit interesting herbicidal, fungicidal and bactericidal properties . Ethyl 2-(3-nitrophenoxy)acetate is used as a precursor in the synthesis of these compounds .
Industrial Scale Applications
The high yields and concentrations of D-DIBOA reached by the microbial-cell-factory approach developed in this work will facilitate its application to industrial scale . Also, the use of an optimized defined medium with only an organic molecule (glucose as carbon and energy source) in its composition will also facilitate the downstream processes .
Safety and Hazards
Orientations Futures
Ethyl 2-(3-nitrophenoxy)acetate has gained significant attention in scientific research due to its unique properties and potential applications in various fields of research and industry. A study has shown that Escherichia coli enzymes NfsA, NfsB nitroreductase, and NemA flavin reductase play a role in the conversion of ethyl 2-(2’-nitrophenoxy)acetate to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties .
Mécanisme D'action
Mode of Action
It is known that the compound undergoes biotransformation in Escherichia coli, where the nitro group of the precursor is reduced . This process involves the nitroreductase enzymes NfsA and NfsB . The exact interaction of the compound with these targets and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the compound is involved in the biotransformation process in Escherichia coli, where it is converted to 4-hydroxy-(2H)-1,4-benzoxazin-3(4H)-one (D-DIBOA), a benzohydroxamic acid with interesting biological properties
Result of Action
It is known that the compound can be biotransformed into D-DIBOA in Escherichia coli . D-DIBOA is a benzohydroxamic acid with herbicidal, fungicidal, and bactericidal properties
Propriétés
IUPAC Name |
ethyl 2-(3-nitrophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-15-10(12)7-16-9-5-3-4-8(6-9)11(13)14/h3-6H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFDWBRDIPYEMDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC(=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50372406 | |
| Record name | ethyl 2-(3-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-nitrophenoxy)acetate | |
CAS RN |
5544-77-4 | |
| Record name | ethyl 2-(3-nitrophenoxy)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50372406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(2-Pyridinyl)ethyl]benzamide](/img/structure/B3060529.png)


![1-Methoxy-4-[(phenylsulfanyl)methyl]benzene](/img/structure/B3060533.png)






